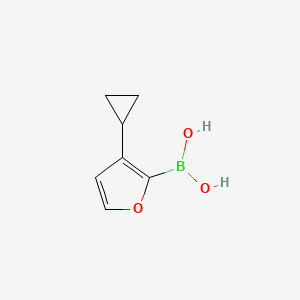

(3-Cyclopropylfuran-2-yl)boronic acid

Description

Significance of Boronic Acids in Contemporary Organic Synthesis

Boronic acids, with the general formula R-B(OH)₂, have become paramount in the synthesis of a myriad of organic compounds, from pharmaceuticals to advanced materials. scientificupdate.comnih.gov Their prominence is largely attributed to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. google.com This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between a boronic acid and an organohalide, a process that is highly efficient and tolerant of a wide array of functional groups. nih.govgoogle.com

The utility of boronic acids extends beyond the Suzuki-Miyaura coupling. They participate in other significant transformations such as the Chan-Lam coupling for the formation of carbon-heteroatom bonds and various catalytic processes. researchgate.net Boronic acids are generally stable, often crystalline solids with low toxicity, making them easy to handle and environmentally benign compared to many other organometallic reagents. nih.govresearchgate.net Their ability to form reversible covalent complexes with diols and other Lewis bases has also led to their use in sensing and separation technologies. bldpharm.com

Strategic Role of Furan- and Cyclopropyl-Substituted Motifs in Molecular Architecture

The incorporation of specific structural motifs is a key strategy in the design of new molecules with desired functions. Both furan (B31954) and cyclopropyl (B3062369) groups are privileged structures in medicinal chemistry and materials science, each imparting unique properties to the parent molecule.

The cyclopropyl group, a three-membered carbocyclic ring, is increasingly utilized in drug discovery. scientificupdate.comiris-biotech.denih.govhyphadiscovery.comresearchgate.net Its rigid structure can provide conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its potency and selectivity. iris-biotech.denih.gov The unique electronic properties of the cyclopropyl ring, with its enhanced s-character in the C-H bonds and π-character in the C-C bonds, can improve metabolic stability by making it less susceptible to oxidative metabolism. nih.govhyphadiscovery.com It can also serve as a non-classical bioisostere for other groups, such as a phenyl ring or a double bond, helping to fine-tune a drug's physicochemical properties. iris-biotech.de

Overview of Advanced Organoboron Compound Methodologies

The synthesis of organoboron compounds, particularly boronic acids and their esters, has been the subject of intensive research, leading to the development of several powerful methodologies. researchgate.netnih.govresearchgate.netresearchgate.netaudreyli.comsigmaaldrich.comnih.gov

Historically, the reaction of organometallic reagents, such as Grignard or organolithium compounds, with trialkyl borates was the primary method for preparing boronic acids. nih.gov While still in use, this method can have limitations regarding functional group tolerance.

More contemporary and versatile methods have since been developed. The Miyaura borylation , a palladium-catalyzed reaction of aryl or vinyl halides with a diboron (B99234) reagent, is a widely used method for the synthesis of boronic esters, which can then be hydrolyzed to the corresponding boronic acids. sigmaaldrich.com This reaction offers excellent functional group compatibility.

Another significant advancement is the direct C-H borylation , which allows for the conversion of a carbon-hydrogen bond directly into a carbon-boron bond, typically catalyzed by iridium or rhodium complexes. nih.gov This atom-economical approach avoids the need to pre-functionalize the substrate with a halide or triflate, offering a more direct route to organoboron compounds.

These advanced methodologies have greatly expanded the diversity of accessible organoboron reagents, including those with complex and sensitive functionalities, thereby broadening the horizons of what is synthetically achievable.

Properties of (3-Cyclopropylfuran-2-yl)boronic acid

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental properties can be predicted based on its structure.

| Property | Value |

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol |

| CAS Number | Not available |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents like THF, Dioxane, and DMSO |

Properties

Molecular Formula |

C7H9BO3 |

|---|---|

Molecular Weight |

151.96 g/mol |

IUPAC Name |

(3-cyclopropylfuran-2-yl)boronic acid |

InChI |

InChI=1S/C7H9BO3/c9-8(10)7-6(3-4-11-7)5-1-2-5/h3-5,9-10H,1-2H2 |

InChI Key |

GJSSTKIYBGWOBM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CO1)C2CC2)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropylfuran 2 Yl Boronic Acid

Precursor Synthesis and Functionalization Strategies

The foundational step in synthesizing (3-Cyclopropylfuran-2-yl)boronic acid is the creation of a suitable cyclopropyl-substituted furan (B31954) intermediate. This involves both the formation of the furan ring already bearing a cyclopropyl (B3062369) group or the introduction of the cyclopropyl moiety onto a pre-existing furan ring, followed by functionalization to facilitate the subsequent borylation step.

The construction of cyclopropyl-substituted furans can be approached through various synthetic routes. One notable method involves the cascade reaction of electron-deficient ynenones, promoted by a Brønsted acid like chloroacetic acid, to form 2,3,5-trisubstituted furans with a fused cyclopropyl substituent. nih.gov Another strategy involves the iodocyclization of vinylcyclopropanes, mediated by reagents such as phenyliodine(III) diacetate (PIDA) and sodium iodide, to produce furanyl-fused cyclopropanes. otago.ac.nz This method has been shown to tolerate a range of functional groups, including esters, ketones, and amides. otago.ac.nzchemrxiv.org

Furthermore, multi-substituted furans can be synthesized from α,β-alkenyl ketones and 3-chloro-3-phenyldiazirines in a one-pot approach that involves cyclopropanation, Cloke-Wilson rearrangement, and elimination, catalyzed by boron trifluoride etherate. researchgate.net Cobalt(II)-based metalloradical catalysis also enables the regioselective synthesis of polyfunctionalized furans from the cyclization of alkynes with α-diazocarbonyls, demonstrating high functional group tolerance. nih.gov

A selection of methods for the synthesis of cyclopropyl-substituted furan precursors is summarized in the table below.

| Starting Materials | Reagents and Conditions | Product Type | Key Features |

| Electron-deficient ynenones | Chloroacetic acid | 2,3,5-trisubstituted furan with fused cyclopropyl group | Efficient, diastereoselective cascade reaction. nih.gov |

| Vinylcyclopropanes | PIDA, NaI | Furanyl-fused cyclopropanes | Tolerates various functional groups. otago.ac.nz |

| α,β-Alkenyl ketones, 3-chloro-3-phenyldiazirines | BF₃·Et₂O | Multi-substituted furans | One-pot, metal-free approach. researchgate.net |

| Alkynes, α-diazocarbonyls | [Co(P1)] catalyst, 80 °C | 2,3,5-trisubstituted furans | High regioselectivity and functional group tolerance. nih.gov |

Once the cyclopropyl-substituted furan is obtained, regioselective functionalization is crucial to prepare for the installation of the boron group at the C2 position. The inherent reactivity of the furan ring, particularly the higher electron density at the α-positions (C2 and C5), often dictates the site of electrophilic substitution.

For a 3-substituted furan, the C2 position is sterically less hindered than the C5 position and is electronically activated, making it a prime target for functionalization. Research into the selective borylation of furfural (B47365) derivatives has shown that the directing effect of substituents can be harnessed to control the position of borylation. dntb.gov.ua While direct borylation is a primary method for installing the boronic acid group, other functionalization strategies can precede this step. For instance, halogenation at the C2 position can be achieved, followed by a metal-halogen exchange and subsequent reaction with a boron electrophile.

The development of catalytic systems that allow for precise C-H functionalization is a significant area of research. For example, cobalt(II)-based metalloradical catalysis has been shown to achieve complete regioselectivity in the synthesis of polyfunctionalized furans. nih.gov Such methods could potentially be adapted for the direct and selective functionalization of the C2 position of 3-cyclopropylfuran (B2498095).

Boron Installation Techniques

The introduction of the boronic acid functionality onto the furan ring is a critical step. Direct borylation methods are often preferred for their atom economy and efficiency.

Direct C-H borylation involves the conversion of a C-H bond directly into a C-B bond, typically with the aid of a catalyst. This approach avoids the need for pre-functionalized substrates, such as halogenated furans.

Metal-catalyzed C-H borylation is a powerful tool for the synthesis of organoboron compounds. rsc.org Iridium-based catalysts, often used in combination with phenanthroline-derived ligands, have been successfully employed for the C-H borylation of cyclopropanes. organic-chemistry.org While this applies to the cyclopropyl ring itself, similar catalytic systems are being explored for the borylation of heterocyclic rings.

More specifically for furan derivatives, manganese-catalyzed C(sp²)–H borylation has been reported as an effective method using an earth-abundant metal. acs.org This highlights a move towards more sustainable catalytic systems. The choice of catalyst and ligands can influence the regioselectivity of the borylation. For instance, in the borylation of furfural derivatives, catalyst control can dictate whether the C3 or C5 position is borylated. dntb.gov.ua This principle could be extended to control borylation at the C2 position of 3-cyclopropylfuran.

The table below summarizes key findings in the metal-catalyzed borylation of relevant substrates.

| Substrate Type | Catalyst System | Product | Key Findings |

| Cyclopropanes | (η⁶-mes)IrBpin₃ or [Ir(COD)OMe]₂ with 2,9-Me₂phenanthroline | Cyclopropylboronate esters | High diastereoselectivity at methylene (B1212753) C-H bonds. organic-chemistry.org |

| Furan and Thiophene Derivatives | Manganese-based catalyst | Aryl boronic esters | Utilizes an earth-abundant metal catalyst. acs.org |

| Methane and Ethane | Iridium, rhodium, and ruthenium complexes | Monoborylated alkanes | Catalyst-controlled selectivity between mono- and di-borylation. umn.edu |

| Pyrroles | BBr₃ (metal-free) | C2-borylated pyrroles | Directed by a pivaloyl group, demonstrating high site-selectivity. nih.gov |

Electrochemical synthesis offers an alternative pathway for C-B bond formation, often under mild conditions and without the need for chemical oxidants. chemistryviews.org Electrocatalytic methods have been developed for the synthesis of polysubstituted furans through a [3+2] annulation of alkynes and β-keto compounds, showcasing the utility of electrochemistry in furan chemistry. chemistryviews.orgrsc.org

More directly relevant is the development of electrochemical methods for the borylation of various organic molecules. For example, an electrochemically mediated conversion of alkyl carboxylic acids to their corresponding borylated compounds has been demonstrated using a simple undivided cell setup with carbon-based electrodes. chemrxiv.org While this specific protocol applies to carboxylic acids, the underlying principles of electrochemical C-B bond formation could be adapted for the direct borylation of the C-H bond in 3-cyclopropylfuran. The potential for regioselective borylation would likely depend on the substrate's electronic properties and the specific electrochemical conditions employed.

Transmetalation Routes from Organometallic Precursors

Transmetalation reactions, involving the transfer of an organic group from one metal to another, represent a cornerstone in the synthesis of organoboron compounds. For this compound, this typically involves the generation of a highly reactive organometallic intermediate derived from a 3-cyclopropylfuran precursor, which then reacts with a boron electrophile.

Grignard Reagent-Mediated Borylation

The formation of a Grignard reagent, followed by borylation, is a classic and widely used method for the synthesis of boronic acids. researchgate.net This approach, applied to the synthesis of this compound, would commence with the preparation of a 3-cyclopropyl-2-halofuran. The subsequent reaction with magnesium metal would generate the corresponding Grignard reagent, (3-cyclopropylfuran-2-yl)magnesium halide. This organomagnesium species is then treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form a boronate ester. Acidic hydrolysis of this ester then furnishes the desired this compound.

A general protocol for the borylation of Grignard reagents involves their reaction with diisopropylaminoborane, which can be prepared from lithium diisopropylaminoborohydride and trimethylsilyl (B98337) chloride. nih.gov This method has been shown to be effective for a range of aliphatic, aromatic, and heteroaromatic substrates, proceeding at 0 °C in about an hour to yield the corresponding (diisopropylamino)boranes. nih.gov Simple acid hydrolysis then converts these intermediates into the boronic acids in good to excellent yields. nih.gov The use of iPrMgCl·LiCl has also been highlighted for its enhanced nucleophilicity in preparing highly functionalized Grignard reagents. ku.edu

Table 1: Proposed Grignard Reagent-Mediated Synthesis of this compound

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 3-Cyclopropyl-2-bromofuran | Mg, THF | (3-Cyclopropylfuran-2-yl)magnesium bromide |

| 2 | (3-Cyclopropylfuran-2-yl)magnesium bromide | B(OiPr)₃ | This compound diisopropyl ester |

| 3 | This compound diisopropyl ester | H₃O⁺ | This compound |

Organolithium Intermediates

An alternative and often more reactive approach involves the use of organolithium intermediates. These can be generated either through a halogen-lithium exchange from a 2-halo-3-cyclopropylfuran or by direct deprotonation (lithiation) of 3-cyclopropylfuran. The highly nucleophilic organolithium species readily reacts with a borate ester at low temperatures to yield the boronate ester, which is subsequently hydrolyzed.

The direct lithiation of furan and its derivatives typically occurs at the C2 position due to the inductive effect of the oxygen atom. scispace.com For 3-cyclopropylfuran, treatment with a strong lithium base like n-butyllithium is expected to selectively deprotonate the C2 position, yielding (3-cyclopropylfuran-2-yl)lithium. This intermediate can then be trapped with a borate ester. scispace.combris.ac.uk The reaction is usually conducted at low temperatures (e.g., -78 °C) to prevent side reactions. nih.gov

A one-pot lithiation-borylation-Suzuki coupling procedure has been demonstrated for various heterocycles, showcasing the utility of lithium triisopropyl borates as stable and efficient coupling partners. nih.gov This method avoids the isolation of the often-unstable boronic acids. nih.gov

Table 2: Proposed Organolithium-Mediated Synthesis of this compound

| Step | Reactant | Reagents | Intermediate/Product |

| 1 | 3-Cyclopropylfuran | n-BuLi, THF, -78 °C | (3-Cyclopropylfuran-2-yl)lithium |

| 2 | (3-Cyclopropylfuran-2-yl)lithium | B(OiPr)₃, -78 °C | Lithium triisopropoxy(3-cyclopropylfuran-2-yl)borate |

| 3 | Lithium triisopropoxy(3-cyclopropylfuran-2-yl)borate | H₃O⁺ | This compound |

Optimization of Synthetic Pathways for this compound

Yield Enhancement Strategies

Optimizing the yield of this compound involves careful consideration of reaction parameters in both the formation of the organometallic intermediate and the subsequent borylation and cross-coupling steps.

For Grignard-based syntheses, the purity of the magnesium and the dryness of the solvent are critical. The use of activating agents for magnesium, such as iodine or 1,2-dibromoethane, can facilitate the initiation of the Grignard reaction. In the case of organolithium routes, precise control of stoichiometry and temperature is crucial to minimize side reactions like the formation of di-alkali species or decomposition of the furan ring.

In the context of subsequent Suzuki-Miyaura coupling reactions, which is a primary application of this boronic acid, several factors can be optimized to enhance the yield. The choice of palladium catalyst, ligand, base, and solvent system is paramount. nih.govresearchgate.net For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can improve the efficiency of the catalytic cycle. nobelprize.org Automated feedback systems have been employed to rapidly optimize reaction conditions, including temperature, ligand selection, and catalyst loading, for Suzuki-Miyaura couplings. nih.gov The use of potassium tert-butoxide (KOtBu) as a base has been reported to improve yields and simplify reaction conditions in some cases. researchgate.net

Stereochemical Control in Synthesis

For the synthesis of this compound itself, stereochemical control is generally not a primary concern as the molecule is achiral. However, the principles of stereocontrol become highly relevant when considering the synthesis of more complex derivatives where the cyclopropyl ring or substituents on the furan might introduce chirality.

Diastereoselective reactions of cyclopropenes and cyclopropanes can be directed by functional groups like amides. ku.edu For instance, carboxamide-directed additions of nucleophiles to cyclopropenes can proceed with high diastereoselectivity. ku.edu While not directly applicable to the synthesis of the parent boronic acid, these principles are important for the design of chiral derivatives. The lithiation-borylation reaction itself can be highly stereoselective, allowing for the construction of chiral centers with high fidelity, which is a powerful tool in the synthesis of complex molecules. scispace.combris.ac.uk

Derivatization and Protection Strategies for this compound

The utility of this compound lies in its ability to be derivatized, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nobelprize.org This allows for the introduction of the 3-cyclopropylfuran-2-yl moiety into a wide range of organic molecules.

Given the potential for instability of some boronic acids, particularly heteroaryl boronic acids, under reaction conditions, protection strategies can be employed. Boronic acids can be converted to more stable derivatives such as pinacol (B44631) esters, MIDA (N-methyliminodiacetic acid) boronates, or trifluoroborate salts. nih.govchem-station.comnih.gov These protecting groups can enhance stability towards purification and storage and can be removed under specific conditions to liberate the free boronic acid or used directly in coupling reactions. chem-station.com

Pinacol esters are a popular choice as they are generally stable enough for column chromatography and can often be used directly in Suzuki couplings. chem-station.com

MIDA boronates offer high stability to a range of reaction conditions and can be deprotected using mild basic hydrolysis. nih.govresearchgate.net

Trifluoroborate salts are crystalline solids with increased stability towards oxidation. chem-station.com

The choice of protecting group can influence the reactivity and selectivity in subsequent reactions, allowing for orthogonal cross-coupling strategies where different boron functionalities react selectively. nih.gov

Formation of Boronate Esters (e.g., Pinacol Esters)

Boronate esters, particularly pinacol esters, are widely used as stable, crystalline, and easily purifiable surrogates for volatile and often unstable boronic acids. researchgate.net The synthesis of this compound pinacol ester would likely proceed through a lithiation/borylation sequence.

The proposed synthesis would begin with the regioselective lithiation of 3-cyclopropylfuran at the 2-position. This is based on the known reactivity of 3-substituted furans, where lithiation can often be directed to the C2 position. The resulting 2-lithio-3-cyclopropylfuran intermediate can then be reacted with a trialkyl borate, such as triisopropyl borate, followed by acidic workup and esterification with pinacol to yield the target pinacol ester.

A typical procedure for the formation of an arylboronic acid pinacol ester from an aryl halide involves a metal-halogen exchange followed by reaction with a borate ester. This general approach can be adapted for the synthesis of this compound pinacol ester, likely starting from 2-bromo-3-cyclopropylfuran.

| Step | Reagent/Conditions | Purpose |

| 1. Lithiation | n-Butyllithium, THF, -78 °C | Generation of 2-lithio-3-cyclopropylfuran |

| 2. Borylation | Triisopropyl borate | Formation of the borate intermediate |

| 3. Esterification | Pinacol, acidic workup | Formation of the stable pinacol ester |

This method offers the advantage of producing a stable, solid product that is amenable to chromatographic purification.

MIDA-Protected Boronate Esters for Iterative Synthesis

N-methyliminodiacetic acid (MIDA) protected boronate esters have emerged as exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, making them ideal for iterative cross-coupling strategies. nih.govsigmaaldrich.comsigmaaldrich.com The MIDA ligand forms a tridentate complex with the boron atom, rendering it temporarily unreactive towards cross-coupling conditions. sigmaaldrich.com This protection can be readily removed under mild basic conditions to regenerate the free boronic acid. sigmaaldrich.com

The synthesis of this compound MIDA ester would typically involve the reaction of the corresponding boronic acid or its pinacol ester with N-methyliminodiacetic acid. The reaction is generally carried out in a suitable solvent, often with a dehydrating agent to drive the reaction to completion.

The key advantage of using a MIDA ester is its robustness, allowing for further chemical transformations on other parts of the molecule without affecting the boronate group. nih.govresearchgate.net This is particularly valuable in multi-step syntheses. Once the desired molecular complexity is achieved, the MIDA group can be cleaved to reveal the reactive boronic acid for a final cross-coupling reaction. sigmaaldrich.com

Table 1: Comparison of Deprotection Conditions for Boronate Esters

| Protecting Group | Deprotection Conditions | Comments |

| Pinacol | Acidic or basic hydrolysis, often with an oxidant (e.g., NaIO4) to remove pinacol. researchgate.net | Can sometimes require harsh conditions. |

| MIDA | Mild aqueous base (e.g., NaOH, NaHCO3). sigmaaldrich.comnih.gov | Allows for controlled, slow release of the boronic acid. |

Other Protective Group Strategies

Beyond pinacol and MIDA esters, other protecting groups can be employed to stabilize boronic acids, each with its own set of advantages and specific applications. researchgate.net

Potassium Trifluoroborate Salts: These salts are highly crystalline, air-stable solids. nih.gov They are formed by treating the boronic acid with potassium hydrogen fluoride (B91410) (KHF2). Potassium cyclopropyltrifluoroborate (B8364958) has been shown to be an effective coupling partner in Suzuki-Miyaura reactions, including with less reactive aryl chlorides. nih.gov

Diol-Derived Esters: Various diols other than pinacol can be used to form cyclic boronate esters. The stability of these esters often correlates with the steric bulk of the diol. researchgate.net

Photocleavable Protecting Groups: Recent research has explored the use of photocleavable protecting groups, such as those based on the 2-nitrobenzyl motif. researchgate.net These offer the advantage of removal under neutral conditions using light, providing an orthogonal deprotection strategy. researchgate.net

Table 2: Overview of Selected Boronic Acid Protecting Groups

| Protecting Group | Key Features |

| Pinacol | Most common; good stability; commercially available. researchgate.net |

| MIDA | Exceptionally stable; crystalline; suitable for iterative synthesis. nih.govsigmaaldrich.com |

| Trifluoroborate | Highly crystalline; stable salt. nih.gov |

| Photocleavable | Removable with light under neutral conditions. researchgate.net |

The choice of protecting group for this compound would depend on the specific synthetic route and the subsequent reactions planned for the molecule. For general use and stability, the pinacol ester is a standard choice. For more complex, multi-step syntheses requiring orthogonal strategies, the MIDA ester offers significant advantages.

Reactivity Profiles and Transformations of 3 Cyclopropylfuran 2 Yl Boronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

The paramount application of (3-cyclopropylfuran-2-yl)boronic acid in organic synthesis is its participation in transition metal-catalyzed cross-coupling reactions. Among these, the palladium-catalyzed Suzuki-Miyaura coupling is the most extensively documented. nih.govnih.gov Nickel-catalyzed variants have also been developed, offering alternative and sometimes complementary reactivity. nih.govucla.edu

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation, and this compound is an effective coupling partner in these transformations. nih.govnih.govyoutube.comyoutube.com The reaction typically involves a palladium catalyst, a base, and an organic halide or triflate as the electrophilic partner. youtube.comyoutube.com The catalytic cycle proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

This compound readily undergoes Suzuki-Miyaura coupling with a wide array of aryl halides, including bromides and chlorides, to produce 2-aryl-3-cyclopropylfurans. nih.govresearchgate.net The efficiency of these reactions is often contingent on the appropriate selection of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For instance, the coupling of this compound with various substituted aryl bromides has been achieved in high yields using catalyst systems such as palladium(II) acetate (B1210297) with SPhos as a ligand. mdpi.com

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Aryl Halides

| Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 93 |

| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88 |

This table is a representative example and may not encompass all published data.

The Suzuki-Miyaura coupling of this compound has been successfully extended to include heteroaryl halides as coupling partners. This allows for the synthesis of diverse 2-heteroaryl-3-cyclopropylfurans, which are structural motifs present in many biologically active compounds. researchgate.netnih.gov The reaction conditions are generally analogous to those employed for aryl halides, though optimization of the catalyst, ligand, and base may be necessary depending on the specific heteroaryl halide. researchgate.netnih.gov Couplings with various heteroaryl bromides, such as bromopyridines and bromothiophenes, have been reported. mdpi.comresearchgate.net

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Heteroaryl Halides

| Heteroaryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Bromothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| 2-Chloropyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 78 |

This table is a representative example and may not encompass all published data.

While couplings with sp²-hybridized partners are more common, the Suzuki-Miyaura reaction of this compound with alkyl halides (Csp³ electrophiles) has been achieved. researchgate.netrsc.org These reactions can be more challenging due to factors such as slower oxidative addition and the potential for β-hydride elimination. mdpi.com The use of specialized palladium catalysts with bulky, electron-rich phosphine ligands is often required to facilitate these transformations and afford 2-alkyl-3-cyclopropylfurans. researchgate.netmdpi.com

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Alkyl Halides

| Alkyl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Iodocyclohexane | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 72 |

This table is a representative example and may not encompass all published data.

The development of stereoselective and diastereoselective Suzuki-Miyaura couplings represents a significant area of research. nih.govyoutube.com In the context of this compound, such reactions would allow for the controlled synthesis of chiral molecules containing the 3-cyclopropylfuran-2-yl moiety. While specific examples involving this compound are not extensively detailed in the provided search results, the general principles of stereoselective Suzuki-Miyaura couplings are well-established. These reactions often involve the use of chiral ligands or substrates to influence the stereochemical outcome of the C-C bond formation. nih.govyoutube.com

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have gained prominence as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.govucla.edu Nickel's unique reactivity profile can lead to different substrate scopes and functional group tolerances compared to palladium. ucla.edunih.gov Nickel-catalyzed Suzuki-Miyaura couplings of this compound with various organic halides have been reported, providing an alternative route to the corresponding coupled products. nih.govnih.gov These reactions often employ a nickel(II) precatalyst, which is reduced in situ to the active Ni(0) species. organic-chemistry.org

Table 4: Nickel-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Chlorotoluene | NiCl₂(dppp) | K₃PO₄ | Dioxane | 88 |

| 1-Bromohexane | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 75 |

This table is a representative example and may not encompass all published data.

Copper-Catalyzed Transformations

Copper catalysis offers a cost-effective and powerful alternative to palladium-based systems for a range of cross-coupling reactions. For a substrate like this compound, copper-mediated processes are primarily used to form new carbon-heteroatom bonds.

The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed or -promoted reaction that forms a carbon-heteroatom bond between an organoboronic acid and a nucleophile, typically an amine (N-H) or an alcohol (O-H). chemicalbook.com This transformation is highly valuable for the synthesis of aryl ethers and aryl amines under relatively mild conditions, often open to the air. chemicalbook.com For this compound, the CLE coupling provides a direct route to 2-amino- and 2-alkoxy-3-cyclopropylfurans.

The reaction mechanism is thought to involve the formation of a copper(II)-aryl complex, which then coordinates with the amine or alcohol. A subsequent reductive elimination from a transient copper(III) intermediate furnishes the desired product and regenerates a copper(I) species, which is reoxidized to copper(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. chemicalbook.com A variety of copper sources, such as copper(II) acetate (Cu(OAc)₂), can be employed, and the addition of ligands like pyridine (B92270) or 1,10-phenanthroline (B135089) can accelerate the reaction. quora.com

While specific examples utilizing this compound are not prevalent in the literature, the reaction is broadly applicable to a wide range of aryl and heteroaryl boronic acids. The table below illustrates representative Chan-Lam couplings that demonstrate the expected reactivity.

Table 1: Representative Chan-Lam-Evans Type Couplings with Heteroaryl Boronic Acids

| Boronic Acid | Coupling Partner | Copper Source | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Phenylboronic Acid | Aniline | Cu(OAc)₂ | Pyridine, Air, RT, 3 days | N-Phenylaniline | 93% chemicalbook.com |

| 2-Nitroimidazole | Phenylboronic Acid | Cu(OAc)₂ | 4,5-diazafluoren-9-one, K₂CO₃, Air | 1-Phenyl-2-nitroimidazole | High |

This table presents data from analogous reactions to illustrate the typical scope and conditions of Chan-Lam couplings.

Beyond the Chan-Lam coupling, copper catalysts can mediate other useful transformations of aryl boronic acids. Two notable examples are copper-catalyzed azidation and trifluoromethylation, which install synthetically valuable functional groups.

Copper-catalyzed azidation allows for the direct conversion of the C-B bond to a C-N₃ bond. This reaction typically uses a copper(II) salt as the catalyst and a source of the azide (B81097) anion, such as sodium azide (NaN₃), in a suitable solvent. This provides a complementary method to traditional syntheses of aryl azides. researchgate.netpearson.com

Copper-catalyzed trifluoromethylation introduces the trifluoromethyl (CF₃) group, a crucial moiety in many pharmaceuticals and agrochemicals due to its unique electronic properties. youtube.com These reactions can proceed through various mechanisms, sometimes involving the merger of photoredox catalysis with copper catalysis to generate a CF₃ radical from a source like trifluoromethyl iodide (CF₃I). youtube.com

This compound is expected to be a competent substrate in these transformations, yielding 2-azido-3-cyclopropylfuran or 2-trifluoromethyl-3-cyclopropylfuran, respectively.

Table 2: Examples of Other Copper-Catalyzed Transformations of Boronic Acids

| Reaction Type | Boronic Acid | Reagents | Catalyst System | Product |

|---|---|---|---|---|

| Azidation | Phenylboronic Acid | NaN₃ | Cu(OAc)₂ | Phenyl azide |

This table showcases general transformations applicable to aryl boronic acids.

Rhodium-Catalyzed Reactions

Rhodium complexes are powerful catalysts for asymmetric synthesis, enabling the construction of chiral molecules with high enantioselectivity. For this compound, rhodium catalysis is particularly relevant for asymmetric carbon-carbon bond-forming reactions.

The rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of organoboronic acids to α,β-unsaturated carbonyl compounds is a robust method for creating stereogenic centers. In this process, the aryl or heteroaryl group from the boronic acid is transferred to the β-position of an electron-deficient alkene, such as an enone, enoate, or nitroalkene.

The key to achieving high enantioselectivity is the use of a chiral ligand, typically a chiral diene or phosphine, which coordinates to the rhodium center and controls the facial selectivity of the addition. This compound can act as the nucleophilic partner in this reaction, adding to various acceptors to generate chiral β-furyl ketones, esters, or nitro compounds. The reaction often proceeds in the presence of a base and a rhodium precursor like [RhCl(cod)]₂ or Rh(acac)(CO)₂.

Table 3: Representative Rhodium-Catalyzed Asymmetric 1,4-Additions

| Boronic Acid | Acceptor | Rhodium/Ligand System | Conditions | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Cyclopropylboronic acid | Phenyl vinyl sulfone | [RhCl(cod)]₂ / (S,S)-Fc-tfb* | Toluene, K₃PO₄, 60 °C | 94% |

| Phenylboronic Acid | Cyclohex-2-en-1-one | Rh(acac)(CO)₂ / Chiral Diene | Dioxane/H₂O, 100 °C | >99% |

This table illustrates the high efficiency and enantioselectivity of the rhodium-catalyzed 1,4-addition with various boronic acids and acceptors. Fc-tfb is a chiral diene ligand.*

While the Suzuki-Miyaura coupling is most famously catalyzed by palladium, rhodium catalysts have emerged as a powerful alternative, especially for asymmetric variants. Rhodium-catalyzed asymmetric Suzuki-Miyaura reactions can be used to couple boronic acids with racemic partners, such as allyl halides, in a dynamic kinetic asymmetric transformation to produce highly enantiomerically enriched products.

In a typical reaction, a rhodium(I) precursor is combined with a chiral ligand. This catalytic system can couple this compound with a suitable electrophile, such as a cyclic allyl chloride, to generate a chiral product bearing the 3-cyclopropylfuran-2-yl moiety. This method is strategically important for accessing complex chiral molecules from simple, racemic starting materials.

Table 4: Illustrative Asymmetric Suzuki-Miyaura Type Couplings

| Boronic Acid | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield/ee |

|---|---|---|---|---|---|

| 4-Bromophenylboronic acid | Racemic dihydropyridine-derived allyl chloride | Rh(I) / Chiral Diene | Toluene/H₂O, K₃PO₄ | Chiral dihydropyridine | 86% / 96% ee |

This table highlights the utility of rhodium catalysis in asymmetric cross-coupling reactions.

Functionalization of the Furan (B31954) Moiety

In addition to reactions at the boronic acid site, the furan ring of this compound can undergo its own set of transformations. Furan is an electron-rich heterocycle that readily participates in electrophilic aromatic substitution reactions at a much faster rate than benzene (B151609). chemicalbook.com

The position of electrophilic attack on a substituted furan is directed by the existing substituents. In furan itself, substitution strongly favors the C2 and C5 positions (the α-positions) because the cationic intermediate formed upon attack at these sites is better stabilized by resonance. youtube.com For this compound, the ring is substituted at C2 and C3. The C2 boronic acid group is an electron-withdrawing deactivator, while the C3 cyclopropyl (B3062369) group is a weak activating group. The powerful directing effect of the furan ring oxygen, combined with the presence of substituents at C2 and C3, makes the C5 position the most probable site for electrophilic attack.

Therefore, reactions such as halogenation (with Br₂ or NBS), nitration (with mild reagents like acetyl nitrate), or Friedel-Crafts acylation would be expected to yield the corresponding 5-substituted-3-cyclopropylfuran-2-ylboronic acid derivatives. Care must be taken as the furan ring is sensitive to strong acids, which can cause polymerization or ring-opening.

Table 5: Expected Electrophilic Substitution Reactions on the Furan Ring

| Reaction | Electrophile Source | Expected Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | (5-Bromo-3-cyclopropylfuran-2-yl)boronic acid |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | (3-Cyclopropyl-5-nitrofuran-2-yl)boronic acid |

Transformations Involving the Cyclopropyl Group

The cyclopropyl group is a strained three-membered ring that can undergo a unique set of reactions, including C-H bond functionalization and ring-opening transformations.

Direct functionalization of the C-H bonds of a cyclopropane (B1198618) ring is a challenging but increasingly feasible transformation in organic synthesis. nih.gov Rhodium- and palladium-catalyzed reactions have been developed for the silylation and arylation of cyclopropyl C-H bonds. nih.gov These reactions often proceed with high regioselectivity and can be rendered enantioselective. nih.gov

For this compound, the furan ring itself or the boronic acid group could potentially act as a directing group to guide a transition metal catalyst to a specific C-H bond on the cyclopropyl ring. However, no specific examples of such a transformation for this particular molecule are documented in the literature. The development of such a reaction would provide a powerful tool for the synthesis of novel derivatives with defined stereochemistry on the cyclopropyl moiety.

The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or metal-catalyzed protocols. nih.govrsc.org The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropane ring and the nature of the reagent used. tue.nlrsc.org

In the case of this compound, acid-catalyzed ring-opening could be initiated by protonation of the furan ring or the oxygen atoms of the boronic acid. nih.gov This could lead to a cascade of reactions resulting in the formation of a more complex acyclic or a different cyclic structure. The presence of the furan ring could also participate in the reaction, potentially leading to intramolecular cyclization products following the ring-opening of the cyclopropyl group. While specific examples for this substrate are lacking, the general reactivity of donor-acceptor cyclopropanes suggests that the electron-rich furan ring (donor) and the boronic acid (acceptor-like, especially when complexed) could influence the outcome of such reactions. rsc.org

Non-Catalytic Reactions

Boronic acids have a propensity to undergo reversible self-condensation to form cyclic trimers known as boroxines. researchgate.netclockss.orgwikipedia.org This dehydration reaction involves three molecules of the boronic acid to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water. eckerd.edunih.gov

The equilibrium between the boronic acid and the boroxine (B1236090) is influenced by several factors, including concentration, solvent, and temperature. researchgate.netclockss.org In non-polar solvents and at higher concentrations, the formation of the boroxine, in this case, 2,4,6-tris(3-cyclopropylfuran-2-yl)boroxine, is generally favored. researchgate.net The reaction is often reversible, and the addition of water can shift the equilibrium back towards the monomeric boronic acid. researchgate.net

The formation of boroxine is typically an entropically driven process due to the release of water molecules. researchgate.netclockss.org The electronic nature of the substituent on the boronic acid can also affect the position of the equilibrium. Electron-donating groups tend to favor boroxine formation. researchgate.net

Table 2: General Reaction for Boroxine Formation

| Reactant | Product | Conditions |

| 3 R-B(OH)₂ | (RBO)₃ + 3 H₂O | Anhydrous solvent, heat |

While specific thermodynamic data for the self-condensation of this compound is not available, the general principles of boroxine formation provide a strong indication of its expected behavior under anhydrous conditions.

Complexation with Diols and Polyols

The interaction of boronic acids with diols and polyols to form reversible covalent complexes, specifically five- and six-membered cyclic boronate esters, is a cornerstone of their chemistry and application. This reactivity is fundamental to the use of boronic acids in chemical sensing, separation technologies, and the development of responsive materials. While specific experimental data on the complexation of this compound with diols and polyols is not extensively available in the reviewed scientific literature, the general principles of boronic acid-diol interactions can be applied to understand its expected reactivity profile.

Boronic acids, which are Lewis acids, exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form in aqueous solution. nih.gov The formation of stable boronate esters with 1,2- and 1,3-diols is a key reaction. nih.govbath.ac.uk This complexation is a reversible process, and the position of the equilibrium is influenced by several factors, including the pH of the solution, the pKa of the boronic acid, and the structure and stereochemistry of the diol. bath.ac.uk

The reaction proceeds through the condensation of the boronic acid with the diol, resulting in the formation of a cyclic boronate ester and the release of water molecules. The stability of the resulting complex is significantly higher with cis-diols compared to trans-diols, providing a basis for stereospecific recognition. This selectivity is a critical feature in applications such as glucose sensing, where boronic acid-based receptors are designed to selectively bind with the cis-diol units present in saccharides. nih.gov

The electronic properties of the substituent on the boronic acid play a crucial role in its acidity and, consequently, its diol binding affinity. Electron-withdrawing groups tend to lower the pKa of the boronic acid, facilitating complexation at lower pH values. In the case of this compound, the electronic influence of the 3-cyclopropylfuran-2-yl group will dictate its Lewis acidity and its propensity to form complexes with diols and polyols.

While specific binding constants and detailed research findings for the complexation of this compound with various diols and polyols are not available in the public domain, a general representation of these interactions can be tabulated. The following table illustrates the types of diols and polyols that are known to react with boronic acids and the general structure of the resulting boronate ester complexes. It is important to note that this table serves as a general illustration of boronic acid reactivity and does not represent specific experimental data for this compound.

Interactive Data Table: General Examples of Boronic Acid Complexation with Diols and Polyols

| Diol/Polyol Substrate | General Structure of Diol/Polyol | Resulting Boronate Ester Complex |

| Ethylene Glycol (a 1,2-diol) | HOCH₂CH₂OH | 5-membered cyclic boronate ester |

| Propane-1,3-diol (a 1,3-diol) | HO(CH₂)₃OH | 6-membered cyclic boronate ester |

| Catechol (an aromatic 1,2-diol) | C₆H₄(OH)₂ | 5-membered cyclic boronate ester |

| Glucose (a saccharide with multiple diol units) | C₆H₁₂O₆ | Complex formation at cis-diol sites |

| Polyvinyl Alcohol (a polyol polymer) | [-CH₂CH(OH)-]n | Cross-linked polymer network via boronate ester linkages |

Mechanistic Insights into Reactions of 3 Cyclopropylfuran 2 Yl Boronic Acid

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The most prominent application of (3-Cyclopropylfuran-2-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. libretexts.orgnih.gov The catalytic cycle, typically mediated by a palladium complex, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. libretexts.org |

| Transmetalation | The organic group from the boronic acid (the 3-cyclopropylfuran-2-yl moiety) is transferred to the Pd(II) center, displacing the halide. This step requires activation by a base. libretexts.orgrsc.org |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst. libretexts.org |

The catalytic cycle begins with the oxidative addition of an organic halide or triflate to a low-valent palladium(0) complex. libretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) complex. The rate of this process is highly dependent on the nature of the halide, with reactivity generally following the order I > Br > OTf >> Cl. nih.govresearchgate.net For less reactive electrophiles, such as aryl chlorides, the oxidative addition step can be the rate-limiting step of the entire catalytic cycle. researchgate.net The choice of ligand on the palladium catalyst is critical, with bulky, electron-rich phosphine (B1218219) ligands often employed to facilitate the oxidative addition of challenging substrates like aryl chlorides. nih.gov

Transmetalation is the pivotal step where the (3-cyclopropylfuran-2-yl) group is transferred from the boron atom to the palladium(II) center. rsc.org This process is not spontaneous and requires the presence of a base. The base activates the boronic acid, converting it from a neutral, trigonal species to an anionic, tetrahedral boronate complex, [ArB(OH)₃]⁻. nih.gov This boronate is more nucleophilic and readily engages in the transfer of its organic group to the electrophilic palladium center.

Two primary pathways for transmetalation have been debated: nih.gov

Path A: Reaction of the pre-formed organopalladium halide complex (Ar'-Pd-X) with the activated boronate [ArB(OH)₃]⁻.

Path B: Initial reaction of the organopalladium halide with the base (e.g., hydroxide) to form a palladium-hydroxo complex (Ar'-Pd-OH), which then reacts with the neutral boronic acid (ArB(OH)₂).

Kinetic studies on related systems suggest that for reactions involving aqueous mixtures and weak bases, the pathway involving the palladium-hydroxo complex (Path B) is often favored. nih.gov Low-temperature NMR studies have successfully identified pre-transmetalation intermediates with Pd-O-B linkages, confirming the direct interaction between the palladium and boron species before the organic group transfer. illinois.edu The efficiency of this step is crucial, as it competes with the potential decomposition of the boronic acid.

The final step of the catalytic cycle is reductive elimination. libretexts.org In this concerted process, the two organic groups bound to the palladium(II) center—the group from the oxidative addition and the (3-cyclopropylfuran-2-yl) group from transmetalation—are coupled to form the desired biaryl or vinyl-aryl product. This C-C bond formation is accompanied by the reduction of the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst and allowing the cycle to continue. libretexts.orgyoutube.com The resulting Pd(0) complex can then re-enter the catalytic cycle by reacting with another molecule of the organic halide.

Role of Lewis Acidity in Reactivity

Boronic acids are Lewis acids, meaning they can accept a pair of electrons. nih.gov The boron atom in this compound possesses a vacant p-orbital, making it electrophilic. researchgate.net In the presence of a Lewis base, such as a hydroxide (B78521) ion or water, the boronic acid can accept a lone pair of electrons to form a more nucleophilic, tetravalent boronate anion. nih.govsdu.dk

This equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is fundamental to its role in cross-coupling reactions. The increased electron density on the boron atom in the boronate form facilitates the transfer of the carbon substituent to the palladium center during the transmetalation step. nih.gov The Lewis acidity of a boronic acid is often quantified by its pKa value, which describes the equilibrium for the formation of the boronate anion in an aqueous solution. While the specific pKa for this compound is not widely reported, studies on related arylboronic acids show that electronic effects of substituents can influence Lewis acidity, although this does not always correlate directly with the rates of other processes like protodeboronation. researchgate.netstrath.ac.uk

Protodeboronation Pathways and Stability Considerations

A significant side reaction that can compromise the efficiency of cross-coupling reactions is the protodeboronation (or protodeborylation) of the boronic acid. wikipedia.org This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, 3-cyclopropylfuran) and boric acid. wikipedia.org The propensity for this decomposition pathway is highly dependent on the substrate and the reaction conditions, particularly pH, temperature, and solvent. core.ac.uknih.gov

Cyclopropylboronic acids are generally observed to undergo very slow protodeboronation. nih.goved.ac.uk However, some heteroaromatic boronic acids can be notoriously unstable. researchgate.net For instance, 2-furyl boronic acid has been shown to undergo disproportionation in addition to protodeboronation. ed.ac.uk The stability of this compound is therefore influenced by both the stabilizing effect of the cyclopropyl (B3062369) group and the inherent reactivity of the furan (B31954) ring. The use of organotrifluoroborates, which can be seen as protected forms of boronic acids, is a common strategy to mitigate protodeboronation, as they slowly release the boronic acid under the reaction conditions. nih.govwikipedia.org

| Pathway | Description | pH Dependence |

| k₁ (Acid-Catalyzed) | A specific acid-catalyzed process involving electrophilic substitution of the boron group by a proton on the neutral boronic acid. core.ac.uk | Dominant at low pH (e.g., pH 1-3). core.ac.uk |

| k₂ (Base-Catalyzed) | A base-catalyzed pathway proposed to proceed via hydrolysis of the anionic boronate species [ArB(OH)₃]⁻. core.ac.uked.ac.uk | Dominant at high pH (e.g., pH > 11). core.ac.uk |

| k₃ (Boronate Deprotonation) | Involves deprotonation of the boronate followed by C-B bond protolysis. core.ac.uk | Can be significant for certain substituted arylboronic acids. core.ac.uk |

| k₄ (Uncatalyzed) | A pathway involving the direct reaction of the neutral boronic acid with water. core.ac.uk | Can become relevant for highly reactive species or at neutral pH where k₁ and k₂ are minimized. core.ac.uked.ac.uk |

| k₅ (Zwitterion Fragmentation) | For boronic acids with a basic nitrogen atom, this pathway involves fragmentation of a zwitterionic intermediate. nih.gov | Typically observed near neutral pH for specific heteroaromatic boronic acids. nih.gov |

For most simple boronic acids, a U-shaped pH-rate profile is observed, with the greatest stability found in the neutral pH range where both acid- and base-catalyzed pathways are minimized. wikipedia.org The specific profile for this compound would determine the optimal pH window for its storage and use in reactions to minimize its decomposition.

Autocatalysis and Disproportionation Phenomena

In the study of boronic acid reactivity, particularly in aqueous or protic environments, the phenomena of autocatalysis and disproportionation are of significant mechanistic importance. Research into the protodeboronation of a range of heteroaromatic, vinyl, and cyclopropyl boronic acids has shed light on these competing processes.

Autocatalysis, or self-catalysis, can occur in reactions involving boronic acids where the boronic acid itself, or its boronate form, can catalyze its own transformation. This is particularly relevant in processes like protodeboronation, where the rate of reaction can be influenced by the concentration of the boronic acid species in solution. Studies have shown that for certain boronic acids, the reaction kinetics are not straightforward first-order, suggesting a more complex mechanism involving the participation of the boronic acid in the rate-determining step.

Disproportionation is another key mechanistic pathway that can compete with the desired reaction of a boronic acid. This process involves the conversion of the boronic acid into a borinic acid and a borane (B79455). This phenomenon is particularly observed under conditions where both the boronic acid and its corresponding boronate are present in significant concentrations, typically around the pKa of the boronic acid. The formation of these species can lead to a reduction in the yield of the desired product and complicate the reaction mixture.

A study on the pH-rate profiles of various boronic acids, including cyclopropyl boronic acids, revealed that these compounds generally exhibit slow protodeboronation. However, the potential for autocatalysis and disproportionation remains a crucial consideration, especially in synthetic applications where precise control over the reaction is necessary. The interplay between pH, concentration, and the intrinsic properties of the boronic acid dictates the extent to which these side reactions occur.

| Phenomenon | Description | Implication for this compound |

| Autocatalysis | The boronic acid or its boronate form catalyzes its own reaction, such as protodeboronation. | The reaction rate of processes like protodeboronation may not be linear with concentration and could be accelerated at higher concentrations. |

| Disproportionation | The boronic acid is converted into a borinic acid and a borane. | Can lead to the formation of impurities and a decrease in the effective concentration of the desired boronic acid, impacting reaction yields. |

Stereochemical Determinants in Asymmetric Reactions

The presence of a chiral center or the creation of one during a chemical reaction is a cornerstone of modern organic synthesis. For a molecule like this compound, which is itself achiral, the focus of stereochemistry lies in its reactions with other molecules to produce chiral products. The control of stereoselectivity, both diastereoselectivity and enantioselectivity, is paramount in synthesizing complex molecules with specific three-dimensional arrangements.

While specific, detailed mechanistic studies on the stereochemical determinants in asymmetric reactions involving this compound are not extensively available in the public domain, general principles derived from similar systems can provide valuable insights.

Diastereoselectivity Control

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In reactions involving this compound, diastereoselectivity can be a critical factor when the substrate it reacts with is chiral or when the reaction creates more than one new stereocenter.

The steric and electronic properties of both the furan ring and the cyclopropyl group can play a significant role in directing the approach of a reactant. For instance, in a reaction such as an addition to a chiral aldehyde, the facial selectivity would be influenced by the relative steric bulk of the substituents on the furan ring and the orientation of the cyclopropyl group. The catalyst and reaction conditions, including the choice of solvent and temperature, can also have a profound impact on the diastereomeric ratio of the products.

Illustrative Example of Diastereoselectivity in a Hypothetical Reaction:

Consider the addition of this compound to a chiral α-substituted aldehyde. The approach of the boronic acid to the two faces of the aldehyde (Re and Si) would lead to two different diastereomeric products. The preferred diastereomer would be determined by minimizing steric interactions in the transition state.

| Reactant A | Reactant B (Chiral Aldehyde) | Diastereomeric Ratio (syn:anti) - Hypothetical | Controlling Factors (Illustrative) |

| This compound | (R)-2-Phenylpropanal | 75:25 | Steric hindrance from the phenyl group of the aldehyde and the cyclopropyl group of the boronic acid. |

| This compound | (R)-2-Methylpropanal | 60:40 | Reduced steric bias compared to the phenyl-substituted aldehyde. |

Note: The data in this table is illustrative and intended to demonstrate the principles of diastereoselectivity. It is not based on reported experimental results for this compound.

Enantioselectivity Origin

Enantioselectivity is the degree to which one enantiomer of a chiral product is formed in preference to the other. In reactions of the achiral this compound to form a chiral product, the origin of enantioselectivity lies in the use of a chiral catalyst or a chiral auxiliary.

In catalytic asymmetric reactions, a chiral ligand coordinates to a metal center to create a chiral catalytic species. This chiral environment dictates the pathway of the reaction, favoring the formation of one enantiomer over the other. The interaction between the substrate, the boronic acid, and the chiral catalyst in the transition state is key to inducing enantioselectivity.

For example, in a Suzuki-Miyaura cross-coupling reaction between this compound and an appropriate electrophile to generate a chiral biaryl system, the choice of a chiral phosphine ligand for the palladium catalyst would be crucial. The specific geometry and electronic properties of the ligand create a chiral pocket around the metal center, leading to a preferred orientation of the reactants and thus, a high enantiomeric excess (e.e.) of the product.

Illustrative Example of Enantioselectivity in a Hypothetical Asymmetric Reaction:

Consider the asymmetric addition of this compound to an enone, catalyzed by a chiral rhodium-phosphine complex.

| Boronic Acid | Enone | Chiral Ligand (Hypothetical) | Enantiomeric Excess (e.e.) - Hypothetical |

| This compound | Cyclohex-2-en-1-one | (S)-BINAP | 92% |

| This compound | Cyclohex-2-en-1-one | (R)-MeO-BIPHEP | 85% |

Note: The data in this table is for illustrative purposes to explain the concept of enantioselectivity and does not represent actual experimental outcomes for this compound.

The origin of this enantioselectivity would be the specific coordination of the chiral ligand to the metal, which then orchestrates the binding of the enone and the boronic acid in a way that one enantiotopic face of the enone is preferentially attacked.

Advanced Applications and Future Research Directions

Supramolecular Assembly and Material Science Applications

Boronic acids are renowned for their ability to form reversible covalent bonds, particularly with diols, which makes them exceptional candidates for constructing dynamic and self-correcting molecular architectures. rsc.org This reactivity is central to their application in supramolecular chemistry and materials science. nih.gov The (3-Cyclopropylfuran-2-yl)boronic acid scaffold offers distinct advantages for creating advanced materials.

The primary mechanism for assembly involves the condensation of the boronic acid group with 1,2- or 1,3-diols to form stable five- or six-membered boronate esters. nih.gov This reversible bond formation allows for the thermodynamically controlled self-assembly of complex structures like macrocycles, cages, and polymers. rsc.orgresearchgate.net The incorporation of the furan (B31954) and cyclopropyl (B3062369) groups into such systems could lead to materials with novel properties. For instance, the furan ring can participate in π-stacking interactions and its diene character can be exploited in Diels-Alder reactions for polymer cross-linking.

Future research directions include:

Stimuli-Responsive Polymers: Developing polymers that incorporate the this compound unit. The boronate ester linkages could be designed to dissociate in response to changes in pH or the presence of specific sugars, creating materials that are sensitive to their environment. nih.gov

Porous Organic Frameworks (POFs): The rigid and defined geometry of the scaffold could be used to construct highly ordered, porous materials. These frameworks could find applications in gas storage, separation, and heterogeneous catalysis.

Self-Assembled Gels: The interactions of the boronic acid with polyols can lead to the formation of hydrogels or organogels. researchgate.net The cyclopropyl and furan moieties would influence the gel's mechanical properties and its interactions with other molecules.

| Application Area | Key Interaction | Potential Functionality | Relevant Moieties |

|---|---|---|---|

| Stimuli-Responsive Polymers | Reversible Boronate Ester Formation | pH or Analyte Sensing, Controlled Release | Boronic Acid, Diols |

| Porous Organic Frameworks | Covalent Bond Formation | Gas Storage, Catalysis, Separation | Boronic Acid, Furan, Cyclopropane (B1198618) |

| Self-Assembled Gels | Boronate Ester Cross-linking | Drug Delivery, Tissue Engineering | Boronic Acid, Polyols |

Development of Novel Catalytic Systems for Furan and Cyclopropyl Functionalization

The functionalization of furan and cyclopropane rings is a significant area of research in organic synthesis. The this compound molecule can serve both as a substrate for developing new functionalization methods and as a ligand or precursor in the design of novel catalysts.

The C-H functionalization of furan cores is challenging due to the ring's sensitivity, often requiring specialized catalytic systems to proceed under mild conditions. nih.gov Research into catalysts that can selectively activate the C-H bonds on the furan ring of this specific molecule would provide access to a wide range of new derivatives. Furthermore, boronic acids and their esters are known to act as catalysts themselves, often in conjunction with a Brønsted or Lewis acid, for various organic transformations. nih.govnih.gov

Future research in this domain could focus on:

Site-Selective C-H Functionalization: Designing transition-metal catalysts (e.g., based on palladium, rhodium, or iridium) that can selectively functionalize the furan or cyclopropyl C-H bonds, leaving the boronic acid group intact for subsequent cross-coupling reactions.

Ring-Opening Functionalization: Exploring borane-catalyzed ring-opening and closing cascades of the furan moiety to generate valuable synthetic intermediates. nih.gov

Asymmetric Catalysis: Using the chiral potential that can be derived from the scaffold to design ligands for asymmetric transformations, leveraging the unique steric and electronic properties of the cyclopropyl and furan groups.

Strategies for Iterative and Complex Molecule Synthesis

The this compound scaffold is an ideal building block for the synthesis of complex molecules, including natural products and pharmaceuticals. Its utility stems from the presence of multiple, chemically distinct reactive sites that can be addressed in a controlled, iterative fashion.

The boronic acid group is a cornerstone of modern organic synthesis, primarily through its participation in the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction allows for the formation of C-C bonds with a high degree of reliability and functional group tolerance. The furan ring can be viewed as a masked 1,4-dicarbonyl compound, which can be unveiled through oxidation, providing a route to other cyclic and acyclic structures. youtube.comyoutube.com

Key synthetic strategies for future exploration include:

Iterative Cross-Coupling: A strategy where the boronic acid is first used in a Suzuki-Miyaura coupling. The resulting product, which still contains the furan and cyclopropyl groups, could then be subjected to further functionalization, such as a C-H activation/coupling cycle on the furan ring.

Divergent Synthesis: Using the scaffold as a starting point to generate a library of diverse molecules. For example, one portion of a batch could undergo a Suzuki coupling, another could have the furan ring transformed via a Diels-Alder reaction, and a third could undergo a reaction involving the cyclopropyl group.

Furan-to-Arene Conversion: Employing reactions that convert the furan ring into other aromatic systems, such as benzene (B151609) or pyridine (B92270) rings, after the initial boronic acid coupling, thus enabling the construction of highly substituted aromatic cores.

| Synthetic Strategy | Key Reaction | Intermediate Structure | Target Molecule Class |

|---|---|---|---|

| Iterative Cross-Coupling | Suzuki-Miyaura Coupling, C-H Activation | Aryl- or Vinyl-Substituted Cyclopropylfuran | Polyaromatic Systems, Conjugated Materials |

| Divergent Synthesis | Diels-Alder, Ring-Opening | Bicyclic Ethers, Functionalized Alkenes | Diverse Chemical Libraries |

| Furan-to-Arene Conversion | Oxidative Ring-Opening, Condensation | 1,4-Dicarbonyl Compounds | Substituted Benzenes and Pyridines |

Design of Functional Molecules Based on the this compound Scaffold

The unique combination of functionalities in this compound makes its core structure, or "scaffold," an attractive starting point for designing new functional molecules, particularly in medicinal chemistry and chemical biology. nih.govnih.gov Boronic acids are known to interact with diols, a common motif in biological molecules like sugars and glycoproteins, making them useful as sensors or inhibitors. nih.gov

The furan ring is a common feature in many bioactive compounds, and the cyclopropyl group is often used in medicinal chemistry as a "bioisostere" for a phenyl ring or a double bond, improving metabolic stability and binding affinity. The design of new molecules would involve modifying the scaffold to enhance a desired function.

Future design strategies could target:

Enzyme Inhibitors: The boronic acid group can act as a transition-state analogue inhibitor of serine proteases. By attaching appropriate recognition elements to the furan or cyclopropyl parts of the scaffold, new, potent, and selective enzyme inhibitors could be developed.

Fluorescent Probes: Functionalization of the scaffold with fluorophores could lead to probes for detecting biologically relevant analytes. The binding of a sugar to the boronic acid moiety could induce a change in the fluorescence signal, allowing for quantitative detection.

Drug Delivery Vehicles: Incorporating the scaffold into larger molecular systems, such as polymers or nanoparticles, could enable the targeted delivery of therapeutic agents. The boronic acid could serve as a targeting group for cells with high concentrations of specific sugars on their surface. nih.gov

By systematically exploring these advanced applications, the scientific community can unlock the full potential of this compound as a versatile tool for creating the next generation of materials, catalysts, and functional molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-Cyclopropylfuran-2-yl)boronic acid, and how are intermediates characterized?

- Methodology :

- Cross-coupling reactions : Utilize palladium-catalyzed Suzuki-Miyaura coupling, where the boronic acid acts as a nucleophile reacting with aryl/heteroaryl halides. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in solvents like THF or dioxane .

- Copper-promoted cyclopropylation : Adapt methods similar to cyclopropylboronic acid reactions with thiophenols, using Cu(OAc)₂ as a catalyst under mild conditions (e.g., room temperature, 24 hours) .

- Protodeboronation : Synthesize boronic esters via Miyaura borylation of halides, followed by acidic hydrolysis to yield the boronic acid. Monitor reaction progress via TLC or HPLC .

- Characterization : Confirm structure using NMR (e.g., cyclopropyl protons at δ 0.5–1.5 ppm), NMR (δ 25–35 ppm for boronic acids), and high-resolution mass spectrometry (HRMS). Crystallize for XRD analysis to resolve stereochemistry .

Q. How can researchers verify the purity and stability of this compound under storage conditions?

- Methodology :

- Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against commercial standards. Quantify impurities (<1 ppm) via LC-MS/MS in MRM mode for high sensitivity .

- Stability studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (40–60°C), and humidity (75% RH). Monitor boronic acid decomposition via NMR or colorimetric assays (e.g., Alizarin Red S binding) .

Advanced Research Questions

Q. What experimental strategies quantify the binding kinetics of this compound with diol-containing biomolecules?

- Methodology :

- Stopped-flow kinetics : Mix equimolar solutions of the boronic acid and diol (e.g., D-fructose) in phosphate buffer (pH 7.4) at 25°C. Monitor fluorescence quenching or UV-Vis changes (e.g., 300–400 nm) to calculate and . Use pseudo-first-order kinetics for determination .

- Isothermal titration calorimetry (ITC) : Measure enthalpy changes during binding to derive and stoichiometry. Compare with computational docking (e.g., AutoDock Vina) to validate binding modes .

Q. How can non-specific interactions be minimized when studying glycoprotein binding with this boronic acid?

- Methodology :

- Surface plasmon resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran-coated chips. Screen binding against glycoproteins (e.g., RNase B) vs. non-glycosylated controls (e.g., RNase A). Use borate buffer (pH 8.5) for competitive elution to reduce electrostatic interference .

- Buffer optimization : Replace high-ionic-strength buffers (e.g., PBS) with low-conductivity alternatives (e.g., HEPES) to suppress hydrophobic interactions. Add surfactants (0.01% Tween-20) to minimize aggregation .

Q. What approaches control genotoxic impurities (e.g., residual boronic acids) in pharmaceuticals synthesized using this compound?

- Methodology :

- LC-MS/MS quantification : Develop a validated method with a C18 column (2.1 × 50 mm, 1.7 µm), mobile phase (0.1% formic acid in acetonitrile/water), and MRM transitions specific to impurities (e.g., m/z 200 → 183 for carboxy phenyl boronic acid). Achieve LOD < 0.1 ppm via triple quadrupole MS .

- Purification protocols : Use ion-exchange chromatography or recrystallization in ethanol/water mixtures to remove boronic acid byproducts. Validate purity via NMR integration of residual peaks .

Specialized Applications

Q. Can this boronic acid enhance drug delivery systems via diol-mediated targeting?

- Methodology :

- Liposome conjugation : Functionalize liposomal surfaces with the boronic acid via PEG spacers. Assess cellular uptake in cancer cells (e.g., HeLa) using flow cytometry. Compare with non-targeted liposomes loaded with fluorescent dyes (e.g., FITC) .

- In vivo testing : Administer boronic acid-conjugated nanoparticles to murine models. Quantify tumor accumulation via near-infrared imaging (e.g., Cy5.5 labeling) and validate specificity using competitive inhibitors (e.g., free fructose) .

Q. How does structural modification of the cyclopropyl group influence thermal stability for flame-retardant applications?

- Methodology :

- Thermogravimetric analysis (TGA) : Heat samples (10°C/min, N₂ atmosphere) to 800°C. Compare decomposition onset temperatures () of derivatives (e.g., 3- vs. 4-cyclopropyl analogs). Correlate with flame-retardant efficiency via UL-94 vertical burning tests .

- Computational modeling : Use Gaussian09 to calculate bond dissociation energies (BDEs) of B–O and cyclopropyl C–C bonds. Predict degradation pathways via transition-state analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.